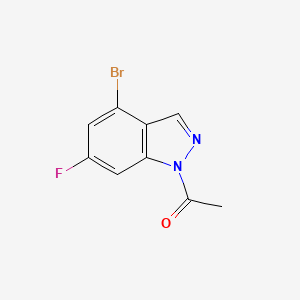

1-(4-bromo-6-fluoro-1H-indazol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(4-bromo-6-fluoroindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2O/c1-5(14)13-9-3-6(11)2-8(10)7(9)4-12-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSFKRCJMGWVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=N1)C(=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744476 | |

| Record name | 1-(4-Bromo-6-fluoro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333222-13-1 | |

| Record name | Ethanone, 1-(4-bromo-6-fluoro-1H-indazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1333222-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-6-fluoro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Based on 4-Bromo-3-fluoro-2-methylaniline (Patent CN110452177A)

This method involves multi-step synthesis culminating in the formation of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone, a closely related isomer to this compound, with the following key steps:

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 20.4 g 4-bromo-3-fluoro-2-methylaniline dissolved in 200 mL toluene, heated to 90°C; add 23 g diethyl ether dropwise, stir 30 min | Formation of intermediate mixture | - |

| 2 | Add 7.8 g acetic acid, heat to 110°C; add 15.2 g isoamyl sulfite dropwise, maintain 110°C for 3-5 h | Cyclization and formation of the indazole ethanone derivative | 40.5% - 42.8% |

| 3 | Concentrate to dryness, slurry in 200 mL methanol, filter and dry | Isolation of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone | 10.4 - 11 g |

This method yields the indazole ethanone compound with moderate efficiency (~40-43%). The reaction is monitored by thin-layer chromatography (TLC) to confirm completion.

Notes: The reaction temperature and time critically affect yield, with longer reaction times (5 h) slightly improving yield.

Alternative Method via Acetamide Nitrosation (ChemicalBook Synthesis)

An alternative preparation involves the nitrosation of an acetamide precursor in the presence of potassium acetate, acetic anhydride, isopentyl nitrite, and 18-crown-6 ether in chloroform solvent:

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | Suspend acetamide (10 g, 41 mmol) in 90 mL chloroform | Preparation of reaction mixture | - |

| 2 | Add acetic anhydride (11.5 mL, 122 mmol), potassium acetate (8 g, 81 mmol), 18-crown-6 (0.54 g, 2 mmol), isopentyl nitrite (12.3 mL, 92 mmol) sequentially | Nitrosation and cyclization at 65°C for 24 h | 55% |

| 3 | Cool, wash with saturated sodium bicarbonate, dry over sodium sulfate, purify by silica gel chromatography (0-20% EtOAc in hexanes) | Isolation of 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone | 55% |

This method provides a slightly higher yield (~55%) and involves milder conditions but requires careful handling of nitrosating agents and crown ethers.

Comparative Data Table of Preparation Methods

| Parameter | Method 1 (Aniline route) | Method 2 (Acetamide nitrosation) |

|---|---|---|

| Starting Material | 4-bromo-3-fluoro-2-methylaniline | Acetamide derivative |

| Key Reagents | Toluene, diethyl ether, acetic acid, isoamyl sulfite | Potassium acetate, acetic anhydride, isopentyl nitrite, 18-crown-6 ether |

| Temperature | 90-110°C | 65°C |

| Reaction Time | 3-5 hours | 24 hours |

| Purification | Methanol slurry, filtration | Silica gel chromatography |

| Yield | 40.5-42.8% | 55% |

| Advantages | Simpler reagents, direct cyclization | Higher yield, milder temperature |

| Disadvantages | Moderate yield, higher temperature | Longer reaction time, requires crown ether |

Research Findings and Notes

The cyclization of substituted anilines with isoamyl sulfite is an effective approach to form the indazole ring with halogen and fluorine substituents, but yields are moderate and reaction conditions require careful temperature control to avoid decomposition or side reactions.

The nitrosation method using isopentyl nitrite and crown ethers facilitates the formation of the indazole ethanone under milder conditions with improved yield, though it involves more complex reagent handling and purification steps.

Both methods require careful monitoring by TLC or chromatographic techniques to ensure reaction completion and purity of the final product.

The position of bromine and fluorine substituents on the indazole ring can vary slightly depending on starting materials and reaction conditions, which may affect the exact isomer obtained (e.g., 4-bromo-6-fluoro vs. 5-bromo-4-fluoro).

Further purification steps such as recrystallization or chromatographic separation are often necessary to isolate the pure this compound suitable for research or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-6-fluoro-1H-indazol-1-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Antitumor Activity

Indazole derivatives, including 1-(4-bromo-6-fluoro-1H-indazol-1-yl)ethanone, have been identified as promising candidates in cancer therapy. The compound's structure allows it to interact effectively with biological targets involved in tumor growth and proliferation.

Case Study: PLK4 Inhibition

A study highlighted the effectiveness of indazole derivatives as PLK4 (Polo-like kinase 4) inhibitors, which are crucial in regulating cell division. For instance, derivative compounds showed nanomolar IC50 values against various cancer cell lines. Specifically, one compound demonstrated significant inhibition of tumor growth in a mouse model of colon cancer, suggesting potential for clinical application .

Data Table: Antitumor Activity of Indazole Derivatives

| Compound ID | Target | IC50 (nM) | Activity |

|---|---|---|---|

| 81a | PLK4 | <10 | High |

| 82a | Pim-1 | 0.4 | Very High |

| 83 | FGFR1 | 69.1 | Moderate |

Antibacterial Properties

Research has also indicated that indazole derivatives possess antibacterial activity, making them suitable candidates for developing new antibiotics.

Case Study: Antibacterial Efficacy

In a comparative study, several indazole derivatives were synthesized and tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives exhibited significant zones of inhibition, indicating their potential as effective antibacterial agents .

Data Table: Antibacterial Activity of Indazole Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 5A | E. coli | 15 |

| 5B | Staphylococcus aureus | 18 |

| 5C | Bacillus subtilis | 12 |

Enzyme Inhibition

Indazole derivatives have been shown to inhibit critical enzymes involved in cancer progression and bacterial survival. For example, the inhibition of IDO1 (indoleamine 2,3-dioxygenase) by some indazole compounds has been linked to enhanced antitumor immunity .

Mechanism of Action

The mechanism of action of 1-(4-bromo-6-fluoro-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Physicochemical Properties

Key physicochemical properties are summarized below:

Comparison with Similar Compounds

Substituent Effects

- Halogen Position: Bromine at position 4 (target compound) vs. position 5 in 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone alters electronic distribution, impacting reactivity and binding affinity.

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability compared to chlorine, making the target compound more suitable for pharmacokinetic studies .

Biological Activity

1-(4-bromo-6-fluoro-1H-indazol-1-yl)ethanone is an indazole derivative that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 257.06 g/mol. The presence of bromine and fluorine atoms contributes to its unique reactivity and biological profile. The indazole ring structure is known for interacting with various biological targets, making it a significant subject in medicinal chemistry.

Antitumor Activity

Indazole derivatives, including this compound, have shown notable antitumor activity . Research indicates that compounds with similar structures can act as inhibitors for various kinases involved in cell cycle regulation and DNA damage response. For instance, several indazole derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), which is crucial for cell division and proliferation. One study reported that a related compound demonstrated effective inhibition of tumor growth in mouse models, highlighting the potential of these derivatives in cancer therapy .

| Compound Name | Activity | IC50 Value |

|---|---|---|

| CFI-400945 | PLK4 Inhibitor | Nanomolar range |

| Compound 82a | Inhibits Pim Kinases | IC50: 0.4 - 1.1 nM |

| Compound 83 | Antiproliferative | IC50: 0.64 μM |

Anti-inflammatory Properties

In addition to antitumor effects, indazole derivatives exhibit anti-inflammatory properties . The structural features of these compounds allow them to modulate inflammatory pathways effectively. For example, some derivatives have been shown to inhibit specific enzymes involved in inflammatory responses, making them potential candidates for developing anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The SAR studies conducted on indazole derivatives reveal that the positioning of substituents significantly impacts biological activity. The presence of halogens such as bromine and fluorine at specific positions enhances the reactivity and binding affinity of these compounds to target proteins. For example, the fluorine atom at position 6 has been associated with increased potency against certain kinases .

Case Studies

Several studies have explored the biological activity of indazole derivatives similar to this compound:

- PLK4 Inhibition : A study identified a series of indazole derivatives that selectively inhibited PLK4 with IC50 values in the nanomolar range, demonstrating their potential as anticancer agents .

- FGFR Inhibition : Another research highlighted that certain indazole compounds exhibited potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers .

- Antiviral Activity : Some indazole derivatives have shown promising antiviral activity against HIV, suggesting a broader spectrum of biological applications beyond oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.